tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium
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Overview
Description
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium is a complex organometallic compound It features a palladium core coordinated with three ligands of (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium typically involves the reaction of palladium(II) acetate with (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one in the presence of a suitable solvent such as toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to the formation of palladium nanoparticles.
Substitution: Ligands can be substituted with other donor molecules, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium nanoparticles. Substitution reactions can result in a variety of new palladium complexes with different ligands.
Scientific Research Applications
Tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing into its potential use in developing new drugs, particularly for its ability to interact with biological molecules.
Industrial Applications: It is investigated for use in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) dipalladium: Similar in structure but lacks the trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
Palladium(II) acetate: A simpler palladium complex used in similar catalytic applications but with different reactivity and selectivity profiles.
Uniqueness
The presence of trifluoromethyl groups in tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C57H36F18O3Pd2 |
---|---|
Molecular Weight |
1323.7 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/3C19H12F6O.2Pd/c3*20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25;;/h3*1-12H;;/b3*11-5+,12-6+;; |
InChI Key |
MBJWMACRZMQFLZ-XFMSEHCGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F.[Pd].[Pd] |
Origin of Product |
United States |
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